molecular formula C7H6FNO B6318485 N-phenylcarbamoyl fluoride CAS No. 458-91-3

N-phenylcarbamoyl fluoride

Cat. No.: B6318485
CAS No.: 458-91-3
M. Wt: 139.13 g/mol
InChI Key: DZXAINSCQJRLEG-UHFFFAOYSA-N
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Description

N-phenylcarbamoyl fluoride is an organic compound with the chemical formula C7H6FNO It is a fluorinated derivative of carbamoyl compounds, characterized by the presence of a phenyl group attached to the carbamoyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-phenylcarbamoyl fluoride can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with hydrogen fluoride. This reaction typically requires controlled conditions to ensure the safe handling of hydrogen fluoride, which is highly corrosive and toxic .

Another method involves the anodic oxidation of oxamic acids in the presence of triethylamine trihydrofluoride (Et3N·3HF). This method is practical, scalable, and robust, allowing for the rapid synthesis of carbamoyl fluorides from readily available and stable precursors .

Industrial Production Methods

Industrial production of this compound often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or carbonyl difluoride. These methods require careful handling and specific reaction conditions to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-phenylcarbamoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include silver fluoride, triethylamine trihydrofluoride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-phenylcarbamoyl amines, while electrophilic fluorination can produce highly fluorinated derivatives .

Mechanism of Action

The mechanism of action of N-phenylcarbamoyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as an inhibitor by forming covalent bonds with active sites, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-phenylcarbamoyl fluoride include:

    N-phenylcarbamoyl chloride: A chlorinated derivative with similar reactivity but different handling requirements.

    N-phenylcarbamoyl bromide: A brominated analogue with distinct chemical properties.

    N-phenylcarbamoyl iodide: An iodinated compound with unique reactivity patterns.

Uniqueness

This compound is unique due to its fluorinated nature, which imparts enhanced stability and reactivity compared to its chlorinated, brominated, and iodinated counterparts. The presence of the fluorine atom also makes it more resistant to metabolic degradation, increasing its potential for pharmaceutical applications .

Properties

IUPAC Name

N-phenylcarbamoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXAINSCQJRLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439705
Record name N-phenylcarbamoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-91-3
Record name N-phenylcarbamoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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